N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide

Physicochemical profiling Lipophilicity Fragment-based drug design

N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide (free base CAS 900641-33-0; hydrochloride salt CAS 1049765-85-6) is a synthetic small molecule (MF: C₁₂H₁₃N₃OS₂; MW: 279.38 g/mol free base) belonging to the 2-aminothiazole (2-AT) class of heterocyclic compounds. The 2-AT scaffold is a well-established kinase hinge-binding motif that forms two hydrogen bonds with the backbone of the ATP-binding cleft, making it a recurrent pharmacophore in tyrosine kinase inhibitor design.

Molecular Formula C12H13N3OS2
Molecular Weight 279.4 g/mol
Cat. No. B13183809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide
Molecular FormulaC12H13N3OS2
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC
InChIInChI=1S/C12H13N3OS2/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16)
InChIKeyYJPLTFFVURVCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide: Chemical Identity, Scaffold Class, and Procurement Profile


N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide (free base CAS 900641-33-0; hydrochloride salt CAS 1049765-85-6) is a synthetic small molecule (MF: C₁₂H₁₃N₃OS₂; MW: 279.38 g/mol free base) belonging to the 2-aminothiazole (2-AT) class of heterocyclic compounds . The 2-AT scaffold is a well-established kinase hinge-binding motif that forms two hydrogen bonds with the backbone of the ATP-binding cleft, making it a recurrent pharmacophore in tyrosine kinase inhibitor design [1]. This specific derivative incorporates a methylsulfanyl (-SMe) substituent at the 2-position of the central phenyl ring and an acetamide moiety, structural features that distinguish it physicochemically from other 2-AT analogs. The compound is commercially available from multiple vendors (e.g., Santa Cruz Biotechnology, Enamine, Fluorochem, CymitQuimica) in both free base and hydrochloride salt forms, typically at ≥95% purity, and is marketed as a research chemical for kinase inhibitor discovery and heterocyclic building block applications [2].

Why N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide Cannot Be Interchanged with Generic 2-Aminothiazole Analogs


Within the 2-aminothiazole chemotype, even subtle substituent variations produce marked differences in kinase selectivity profiles, physicochemical properties, and susceptibility to assay interference artifacts. The 2-AT scaffold itself has been explicitly flagged as a PAINS (Pan-Assay Interference Compound) substructure class, with the free 2-amino group conferring promiscuous binding across unrelated protein targets in high-throughput screening campaigns [1]. Importantly, the degree of promiscuity is modulated by peripheral substitution patterns: compounds bearing electron-donating or lipophilic aryl substituents at the 4-position of the thiazole ring, such as the methylsulfanyl-phenyl moiety in the target compound, may exhibit altered target engagement profiles compared to unsubstituted or 4-methyl/4-phenyl analogs. Furthermore, the methylsulfanyl group contributes approximately +0.7 logP units relative to an unsubstituted phenyl analog, affecting both solubility and non-specific protein binding [2]. Procurement of a generic, under-characterized 2-AT in lieu of this specific compound thus risks irreproducible screening results, inflated hit rates from PAINS-driven false positives, and failed SAR expansion campaigns [1]. The following quantitative evidence guide is therefore structured to support informed selection of this specific 2-AT derivative over closely related comparators.

N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide: Quantitative Differentiation Evidence Against Comparator Compounds


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus the Core 2-Aminothiazole Fragment

The target compound exhibits computed physicochemical properties that significantly diverge from the minimal 2-aminothiazole fragment (2-AT core). The methylsulfanyl-phenyl and acetamide substituents increase the calculated partition coefficient (ALogP) from approximately 0.3 (2-aminothiazole) to 2.83, representing a >2.5 log unit increase in lipophilicity [1]. Concurrently, the topological polar surface area (tPSA) increases from 54.0 Ų (2-AT core) to 54.0 Ų (target compound, with internal hydrogen bonding mitigating the acetamide contribution), while the hydrogen bond donor count remains at 1 (the acetamide N–H; the 2-amino group contributes 2 additional HBDs in the free base form). This lipophilicity shift without proportional tPSA increase places the compound in a more favorable region of CNS MPO (Multiparameter Optimization) space for cell permeability relative to polar 2-AT congeners [2].

Physicochemical profiling Lipophilicity Fragment-based drug design

Scaffold-Level Kinase Hinge-Binding Validation: Structural Confirmation of the 2-Aminothiazole Hinge Interaction

Crystallographic evidence from multiple kinase–2-aminothiazole co-complexes confirms that the 2-amino-thiazole group forms a bidentate hydrogen-bonding interaction with the backbone carbonyl and NH of the hinge residue, typically at a distance of 2.8–3.2 Å per hydrogen bond [1]. In a representative CK2α co-crystal structure (PDB 6TE2), the 2-aminothiazole moiety of a close structural analog engages the hinge region via H-bonds to Val116 (carbonyl) and Val116 (NH), with the thiazole sulfur making an additional hydrophobic contact in the adenine pocket [1]. This interaction mode is conserved across the 2-AT chemotype and provides a binding enthalpy contribution estimated at −5 to −8 kcal/mol, establishing the target compound's potential as an ATP-competitive kinase inhibitor scaffold [2]. Compounds lacking the free 2-amino group (e.g., 2-methylthiazole analogs) lose this hinge-binding capacity entirely.

Kinase inhibitor design Hinge-binding motif Structure-based drug design

PAINS Liability Profile: 2-Aminothiazole Scaffold Caution Versus Mitigation by Substitution Pattern

The 2-aminothiazole scaffold is explicitly classified as a PAINS (Pan-Assay Interference Compound) chemotype, with 2-AT derivatives exhibiting promiscuous binding across diverse protein targets in biophysical and biochemical assays [1]. In a systematic study by Devine et al., 2-ATs demonstrated hit rates exceeding 10% across multiple unrelated target screens, compared to <1% for typical drug-like screening libraries. However, the study also demonstrated that substitution at the thiazole 4-position modulates promiscuity: bulkier, more lipophilic 4-substituents partially attenuate the non-specific binding character. The target compound's 2-(methylsulfanyl)phenyl substitution at the 4-position introduces steric bulk and conformational restriction absent in simpler 4-H or 4-methyl analogs, potentially reducing off-target engagement relative to the promiscuous 4-unsubstituted 2-AT baseline [1]. This does not eliminate the PAINS risk but represents a quantifiable structural mitigation relative to the minimal fragment.

Assay interference PAINS filtering Hit triage

Commercial Availability and Purity Comparison: Free Base vs. Hydrochloride Salt Forms Across Vendors

The target compound is commercially procurable in two distinct physical forms: the free base (CAS 900641-33-0) and the hydrochloride salt (CAS 1049765-85-6), with the latter offered at ≥95% purity by multiple suppliers including Enamine (EN300-23496), Santa Cruz Biotechnology (sc-355353), and Fluorochem [1]. The hydrochloride salt provides a 12.7% increase in molecular weight (315.84 vs. 279.38 g/mol) and significantly enhanced aqueous solubility compared to the free base, which is a critical consideration for biochemical assay preparation. Pricing data from Enamine indicates the free base at $372/50 mg and $407/250 mg, representing a notable cost consideration relative to simpler 2-AT building blocks (e.g., 2-amino-4-methylthiazole at approximately $50–80/g) [2]. This price differential reflects the synthetic complexity of the 4-(methylsulfanyl)phenyl substitution pattern.

Chemical procurement Salt form selection Purity specifications

Recommended Application Scenarios for N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide Based on Quantitative Evidence


Kinase Inhibitor Fragment Growing and Scaffold Hopping Campaigns

The 2-aminothiazole hinge-binding motif, validated by CK2α co-crystal structures, makes this compound a suitable starting point for structure-based fragment growing toward ATP-competitive kinase inhibitors. The methylsulfanyl-phenyl substituent at the 4-position provides a vector for additional functionalization into the solvent-exposed region or selectivity pocket, distinguishing it from minimal 2-AT fragments that lack this substitution handle [1]. Researchers should employ counter-screening against unrelated targets to control for PAINS-associated false positives [2].

Chemical Biology Probe Development with Built-in PAINS Awareness

Given the documented promiscuity of the 2-AT scaffold, this compound is appropriate for use as a positive control in PAINS counter-screening panels or as a tool compound for studying assay interference mechanisms. Its well-characterized PAINS liability profile provides a reference standard against which optimized, de-risked analogs can be benchmarked [1].

Physicochemical Property Benchmarking for CNS-Targeted Kinase Programs

The computed ALogP of 2.83, combined with moderate tPSA (54 Ų) and low rotatable bond count (5), places this compound within favorable CNS drug-like space per the CNS MPO desirability criteria [1]. This makes it a useful reference compound for medicinal chemistry programs seeking to balance kinase hinge-binding with blood-brain barrier permeability, particularly when compared to more polar 2-AT analogs that fall outside CNS MPO range.

Multi-Kinase Profiling Library Component (FLT3/VEGFR/c-Kit Focus)

The aminothiazole patent literature (US10047078B2; JP6979595B2) establishes that 2-AT compounds with 4-aryl substitution effectively inhibit FLT3, VEGFR, and c-Kit tyrosine kinases, with exemplary compounds in this class achieving cellular IC₅₀ values in the sub-micromolar range [1]. The target compound's structural alignment with the Formula (I) generic scaffold from these patents supports its inclusion in focused kinase profiling libraries aimed at identifying multi-tyrosine kinase inhibitors for oncology applications.

Quote Request

Request a Quote for N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.